molecular formula C8H8Cl2O2S B1349894 2-(3-chlorophenyl)ethanesulfonyl Chloride CAS No. 728919-59-3

2-(3-chlorophenyl)ethanesulfonyl Chloride

Cat. No.: B1349894
CAS No.: 728919-59-3
M. Wt: 239.12 g/mol
InChI Key: PDUXISISBUJADZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethanesulfonyl Chloride is an organic compound with the molecular formula C₈H₈Cl₂O₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 3-chlorophenyl ethane moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)ethanesulfonyl Chloride typically involves the reaction of 3-chlorophenylethyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{3-chlorophenylethyl alcohol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)ethanesulfonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrogen chloride.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

2-(3-Chlorophenyl)ethanesulfonyl Chloride has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)ethanesulfonyl Chloride: Similar structure but with the chlorine atom at the para position.

    2-(2-Chlorophenyl)ethanesulfonyl Chloride: Similar structure but with the chlorine atom at the ortho position.

    2-(3-Bromophenyl)ethanesulfonyl Chloride: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 2-(3-Chlorophenyl)ethanesulfonyl Chloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and the properties of the derivatives formed. The meta position of the chlorine atom can affect the electronic distribution and steric factors, making it distinct from its ortho and para counterparts .

Properties

IUPAC Name

2-(3-chlorophenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUXISISBUJADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374030
Record name 2-(3-chlorophenyl)ethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-59-3
Record name 2-(3-chlorophenyl)ethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-59-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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